molecular formula C17H17N5O2 B12068598 1H-1,2,3-Triazole-4-carboxamide, 5-amino-1-[(2-methoxyphenyl)methyl]-N-phenyl- CAS No. 632291-71-5

1H-1,2,3-Triazole-4-carboxamide, 5-amino-1-[(2-methoxyphenyl)methyl]-N-phenyl-

Cat. No.: B12068598
CAS No.: 632291-71-5
M. Wt: 323.35 g/mol
InChI Key: PODGBDCABKSBAT-UHFFFAOYSA-N
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Description

1H-1,2,3-Triazole-4-carboxamide, 5-amino-1-[(2-methoxyphenyl)methyl]-N-phenyl- is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,3-Triazole-4-carboxamide, 5-amino-1-[(2-methoxyphenyl)methyl]-N-phenyl- typically involves a multistep process. One common method includes the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1H-1,2,3-Triazole-4-carboxamide, 5-amino-1-[(2-methoxyphenyl)methyl]-N-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups .

Scientific Research Applications

1H-1,2,3-Triazole-4-carboxamide, 5-amino-1-[(2-methoxyphenyl)methyl]-N-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-1,2,3-Triazole-4-carboxamide, 5-amino-1-[(2-methoxyphenyl)methyl]-N-phenyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-1,2,3-Triazole-4-carboxamide, 5-amino-1-[(2-methoxyphenyl)methyl]-N-phenyl- is unique due to the presence of the methoxyphenyl group, which can enhance its biological activity and specificity. This structural feature may contribute to its potential as a more effective antimicrobial or anticancer agent compared to similar compounds .

Properties

CAS No.

632291-71-5

Molecular Formula

C17H17N5O2

Molecular Weight

323.35 g/mol

IUPAC Name

5-amino-1-[(2-methoxyphenyl)methyl]-N-phenyltriazole-4-carboxamide

InChI

InChI=1S/C17H17N5O2/c1-24-14-10-6-5-7-12(14)11-22-16(18)15(20-21-22)17(23)19-13-8-3-2-4-9-13/h2-10H,11,18H2,1H3,(H,19,23)

InChI Key

PODGBDCABKSBAT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2C(=C(N=N2)C(=O)NC3=CC=CC=C3)N

Origin of Product

United States

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